Zinc dithizonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc dithizonate is typically synthesized by reacting zinc salts (such as zinc sulfate or zinc acetate) with dithizone in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled pH conditions, usually in a slightly alkaline medium to ensure the complete formation of the complex .
Industrial Production Methods: While there is limited information on large-scale industrial production, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes. Supercritical CO2 extraction has also been explored as an environmentally friendly method for extracting this compound from aqueous solutions .
Chemical Reactions Analysis
Types of Reactions: Zinc dithizonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc ion can change its oxidation state.
Substitution: Ligand exchange reactions where dithizone can be replaced by other ligands.
Isomerization: Thermal and photo-induced isomerization between different structural forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as thiocyanate or dicyanamide can be introduced under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
Scientific Research Applications
Zinc dithizonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in colorimetric assays for detecting and quantifying metal ions.
Biology: Employed in studies involving metal ion transport and homeostasis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photochromic materials and sensors
Mechanism of Action
The mechanism of action of zinc dithizonate involves its ability to form stable complexes with metal ions. The dithizone ligand coordinates with the zinc ion through its nitrogen and sulfur atoms, forming a chelate complex. This complex can undergo photo-induced isomerization, leading to changes in its optical properties. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with the zinc-dithizone complex .
Comparison with Similar Compounds
- Copper dithizonate
- Nickel dithizonate
- Cobalt dithizonate
Comparison: Zinc dithizonate is unique due to its pronounced photochromic properties, which are less prominent in similar compounds like copper or nickel dithizonate. Additionally, this compound’s stability and reactivity under various conditions make it a versatile compound for research and industrial applications .
Properties
CAS No. |
36539-81-8 |
---|---|
Molecular Formula |
C26H24N8S2Zn+2 |
Molecular Weight |
578.0 g/mol |
IUPAC Name |
zinc;phenyl-[[phenyldiazenyl(sulfoniumylidene)methyl]amino]azanide |
InChI |
InChI=1S/2C13H12N4S.Zn/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10H,(H2,14,15,16,17,18);/q;;+2 |
InChI Key |
RBYPPRDUYHBQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.